4-methoxy-6-methyl-pyridin-2-amine
Description
4-Methoxy-6-methyl-pyridin-2-amine (CAS: 90345-22-5) is a pyridine derivative featuring a methoxy group at position 4, a methyl group at position 6, and an amine group at position 2 . Pyridine-based compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-methoxy-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJWEDCKXFBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Furan Derivatives
A patent-pioneered method adapts furan-based precursors to construct the pyridine core. Ethyl 2-(4-methylfuran) formate serves as the starting material, which undergoes cyclization with formamide and ammonia under reflux conditions. For This compound , the furan derivative must incorporate methoxy and methyl groups at positions 4 and 6, respectively. The reaction proceeds via:
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Cyclization : Heating ethyl 2-(4-methoxy-6-methylfuran) formate with ammonium chloride and formamide in dimethylformamide (DMF) at 100°C for 24 hours forms 2-amino-3-hydroxy-4-methoxy-6-methylpyridine.
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Dehydroxylation : Treatment with phosphorus trichloride (PCl₃) in dichloroethane replaces the hydroxyl group with a hydrogen atom, yielding the target compound.
Key Data :
Palladium-Catalyzed Coupling Reactions
The Royal Society of Chemistry’s methodology for imidazo[1,2-a]pyridin-3-amine synthesis offers a template for functionalizing pyridin-2-amine derivatives. A two-step approach involves:
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Buchwald-Hartwig Amination : Coupling 4-methoxy-6-methyl-2-bromopyridine with a protected amine (e.g., tert-butyl carbamate) using Pd₂(dba)₃ and XantPhos in toluene at 110°C.
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Deprotection : Removing the Boc group with HCl/dioxane to liberate the primary amine.
Optimization Insights :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclization reactions exhibit sensitivity to solvent polarity. DMF enhances cyclization efficiency due to its high boiling point and ability to stabilize intermediates. In contrast, palladium-catalyzed couplings require non-polar solvents like toluene to prevent catalyst deactivation.
Table 1: Comparative Analysis of Synthetic Methods
Role of Protecting Groups
Introducing a tert-butoxycarbonyl (Boc) group during palladium-catalyzed amination prevents over-alkylation and simplifies purification. Subsequent deprotection with HCl/dioxane quantitatively regenerates the amine without degrading the methoxy or methyl substituents.
Purification Techniques
Acid-Base Extraction
Adapted from the patent, this method exploits the compound’s amphoteric nature:
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Acidification : Dissolve the crude product in dilute HCl (pH 2), extracting organic impurities with ethyl acetate.
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Basification : Adjust the aqueous phase to pH 8–9 with NaOH, precipitating the amine for filtration.
Advantages :
Chromatographic Refinement
For palladium-derived impurities (e.g., residual catalyst), silica gel chromatography with ethyl acetate/hexane (1:3) eluent ensures metal-free product.
Challenges and Mitigation Strategies
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Regioselectivity : Ensuring methoxy and methyl groups occupy the 4- and 6-positions requires sterically hindered starting materials. Using 2,6-disubstituted furans in cyclization minimizes positional isomers.
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Catalyst Cost : Pd₂(dba)₃, while effective, escalates production costs. Screening nickel-based catalysts (e.g., NiCl₂(dppf)) may offer a cost-effective alternative .
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-6-methyl-pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 4-methoxy-6-methyl-pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-methoxy-6-methyl-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Derivatives
Substituent Position and Electronic Effects
- 4-Ethoxypyridin-2-amine (CAS: N/A): Replacing the methoxy and methyl groups with an ethoxy group at position 4 results in a positional analog. Crystallographic studies show it forms N–H···N hydrogen-bonded dimers, stabilizing its crystal lattice .
- 2-Methoxy-6-methylpyridin-4-amine (CAS: 33631-02-6): A positional isomer with methoxy at position 2 and amine at position 3. The altered substitution pattern modifies electronic distribution, affecting reactivity in nucleophilic aromatic substitution reactions .
Table 1: Structural and Physical Properties of Pyridine Analogs
Functional Group Variations
- N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS: 1019132-74-1): Though a pyrimidine, this compound highlights the impact of aryl substituents. The phenyl groups introduce steric bulk and π-π stacking interactions, contrasting with the simpler methyl and methoxy groups in the target compound .
Pyrimidine Analogs
Pyrimidines, with two nitrogen atoms, exhibit distinct electronic properties compared to pyridines.
Substituent Effects
- 4-Methoxy-6-methylpyrimidin-2-amine (CAS: N/A): Shares identical substituents but on a pyrimidine ring. The additional nitrogen reduces basicity and alters hydrogen-bonding capacity. It forms stable complexes with picric acid, suggesting utility in supramolecular chemistry .
- 4-Chloro-6-methoxypyrimidin-2-amine (CAS: N/A): Chlorine substitution increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to methyl groups. This compound’s crystal structure shows Cl···N interactions stabilizing a 3D framework .
Table 2: Pyrimidine Analogs
Alkoxy and Halogen Substitutions
- 4,6-Dichloro-5-methoxypyrimidine (CAS: N/A): The dichloro substitution pattern increases reactivity in nucleophilic aromatic substitution, making it a versatile intermediate. Its crystal structure reveals Cl···N interactions (3.09–3.10 Å), influencing solid-state packing .
- 6-Chloro-2-methanesulfonyl-pyrimidin-4-yl-ethyl-amine (CAS: N/A): A sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This enhances stability under acidic conditions .
Biological Activity
4-Methoxy-6-methyl-pyridin-2-amine, also known as 6-amino-4-methoxypicolinic acid, is an organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C7H8N2O3. The synthesis typically involves the following steps:
- Starting Material : The process begins with 4-methoxypyridine-2-carboxylic acid.
- Nitration : A nitro group is introduced at the 6th position.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-435 (breast cancer) | 20 | |
| SF-295 (glioblastoma) | 25 | |
| HeLa (cervical cancer) | 30 |
The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function, while the methoxy group enhances solubility and bioavailability .
Study on Antimicrobial Activity
A study conducted by Vieira-Júnior et al. (2011) assessed the antimicrobial properties of various derivatives of pyridine compounds, including this compound. The results indicated significant inhibition against pathogenic bacteria and fungi, highlighting its potential application in treating infections .
Study on Anticancer Effects
In another study by Teles et al. (2005), the compound was tested on human cancer cell lines. It exhibited promising results, particularly against breast and glioblastoma cancer cells, leading researchers to propose further investigation into its mechanism and potential therapeutic applications .
Q & A
Q. What are the standard synthetic methodologies for 4-methoxy-6-methyl-pyridin-2-amine, and how do reaction parameters influence yield?
Methodological Answer: Synthetic routes often involve nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives (e.g., 4-amino-2-substituted pyrimidines) are synthesized by refluxing thiomethyl precursors with amines under anhydrous conditions . Key parameters include solvent polarity (e.g., DMSO for nucleophilic substitution), temperature (reflux vs. ambient), and stoichiometric ratios. Yields for structurally related compounds range from 7% to 24%, highlighting the need for optimization through iterative solvent selection (e.g., ethanol for recrystallization) and purification techniques .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Methodological Answer: and NMR are critical for verifying substitution patterns. For instance, the methoxy group () typically appears as a singlet near δ 3.8–4.0 ppm in NMR, while the aromatic protons exhibit splitting patterns dependent on neighboring substituents. Comparative analysis with published spectra of similar compounds (e.g., 6-aryl-4-cycloamino-triazine-2-amines) can resolve ambiguities . Integration ratios and 2D NMR (e.g., HSQC, HMBC) further validate connectivity .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer: Refer to safety data sheets (SDS) of structurally similar amines (e.g., N-(2-methoxyphenyl)pyrimidin-4-amine derivatives), which recommend using nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact. Waste disposal should follow protocols for aromatic amines, which may form toxic degradation products .
Advanced Research Questions
Q. How does the methoxy group at the 4-position influence the electronic properties and reactivity of the pyridine ring?
Methodological Answer: Computational studies (e.g., DFT calculations) reveal that electron-donating groups like methoxy increase electron density at the 2-amino position, enhancing nucleophilicity. Comparative X-ray crystallography of analogs (e.g., 4-methyl-6-phenylpyrimidin-2-amine) shows bond length variations (<i>e.g.</i>, C–N bond shortening) due to resonance effects, which can be correlated with Hammett substituent constants . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy quantifies these electronic effects .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies in biological activity (e.g., antileukemic vs. inactive results) may arise from impurities or stereochemical factors. Employ orthogonal characterization (HPLC-MS for purity, X-ray for stereochemistry) and standardized bioassays (e.g., MTT cytotoxicity protocols). For example, 6-aryl-triazine-2-amines showed variable antileukemic activity (IC ranges) due to substituent bulkiness, requiring SAR studies with controlled substituent variations .
Q. How can coordination chemistry applications of this compound be explored?
Methodological Answer: Use the amine and methoxy groups as ligands for transition metals (e.g., Cu, Pd). Analogous bis-pyridylmethyl amines form stable complexes with catalytic activity in cross-coupling reactions . Characterize complexes via FT-IR (metal-ligand vibrations), X-ray diffraction, and cyclic voltammetry to assess redox behavior. Compare catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) .
Q. What computational tools predict the metabolic pathways of this compound in biological systems?
Methodological Answer: Tools like PISTACHIO and REAXYS_BIOCATALYSIS predict phase I/II metabolism. For example, demethylation of the methoxy group or N-acetylation of the amine are likely pathways. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
